2-(2,4,6-Trichlorophenyl)quinoline
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Overview
Description
2-(2,4,6-Trichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,4,6-trichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)quinoline typically involves the reaction of 2,4,6-trichlorophenylamine with a suitable quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . This method is known for its efficiency and simplicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation and survival, leading to its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)quinoline
- 2-(2,6-Dichlorophenyl)quinoline
- 2-(2,4,6-Tribromophenyl)quinoline
Uniqueness
2-(2,4,6-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms in the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds with fewer halogen atoms .
Properties
Molecular Formula |
C15H8Cl3N |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(2,4,6-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-7-11(17)15(12(18)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI Key |
QKUCVQQIMQWBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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